

comparative analysis of 6-Hydroxypyridazine-3-carboxaldehyde and 6-methoxypyridazine-3-carboxaldehyde

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Compound of Interest

Compound Name: 6-Hydroxypyridazine-3-carboxaldehyde

Cat. No.: B582068

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Comparative Analysis: 6-Hydroxypyridazine-3-carboxaldehyde and 6-Methoxypyridazine-3-carboxaldehyde

A detailed examination of the synthetic accessibility, physicochemical properties, and prospective biological activities of two closely related heterocyclic aldehydes.

This guide provides a comparative overview of **6-Hydroxypyridazine-3-carboxaldehyde** and 6-methoxypyridazine-3-carboxaldehyde, two heterocyclic compounds with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct comparative studies, this analysis is based on available data for each compound and general principles of medicinal chemistry regarding the influence of hydroxyl and methoxy substituents.

Physicochemical Properties

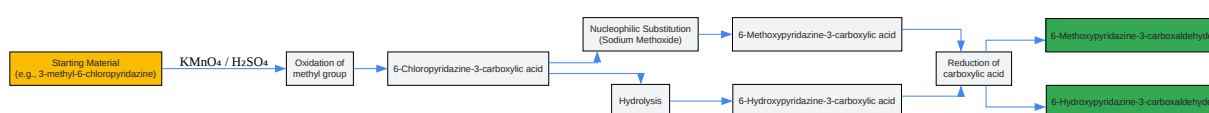
A summary of the fundamental physicochemical properties of the two compounds is presented below. These properties are crucial for understanding their potential behavior in biological systems, including solubility, membrane permeability, and metabolic stability.

Property	6-Hydroxypyridazine-3-carboxaldehyde	6-Methoxypyridazine-3-carboxaldehyde
Molecular Formula	C ₅ H ₄ N ₂ O ₂	C ₆ H ₆ N ₂ O ₂
Molecular Weight	124.10 g/mol [1][2]	138.12 g/mol
Appearance	Powder[1]	Not specified
CAS Number	933734-91-9[1][2]	28557-76-8

Synthesis and Reactivity

Detailed synthetic protocols for **6-Hydroxypyridazine-3-carboxaldehyde** are not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on established heterocyclic chemistry principles.

Conceptual Synthetic Workflow



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Caption: Conceptual synthetic pathways to the target aldehydes.

A patented process describes the synthesis of the related 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine.[3] This involves oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine with a methoxy group.[3] A similar strategy could be envisioned for the synthesis of **6-Hydroxypyridazine-3-carboxaldehyde**, likely involving a hydrolysis step to introduce the hydroxyl group. The final step for both compounds would be the reduction of the carboxylic acid to the corresponding aldehyde.

The reactivity of the two compounds is expected to differ based on the electronic properties of the hydroxyl and methoxy groups. The hydroxyl group in **6-hydroxypyridazine-3-carboxaldehyde** can act as both a hydrogen bond donor and acceptor, potentially influencing its interaction with biological targets. The methoxy group in 6-methoxypyridazine-3-carboxaldehyde is primarily a hydrogen bond acceptor and introduces greater lipophilicity.

Potential Biological Activities

While specific biological data for these two compounds is scarce, the pyridazine and pyridine scaffolds are present in numerous biologically active molecules.

General Biological Activities of Pyridazine and Pyridine Derivatives

Pyridazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including:

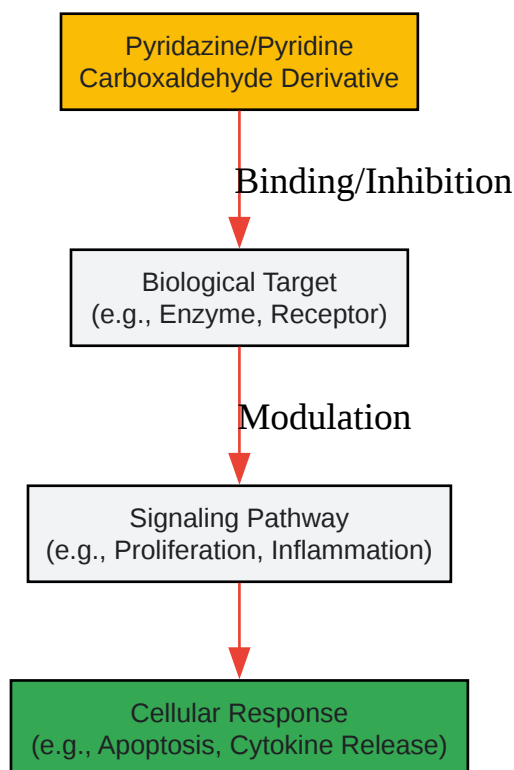
- **Antimicrobial and Antifungal Activity:** Various substituted pyridazines have shown efficacy against a range of bacteria and fungi.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Anticancer Activity:** Several studies have reported the potential of pyridazinone derivatives as anticancer agents.[\[12\]](#)

Pyridine carboxaldehyde derivatives, particularly as thiosemicarbazones, have been extensively studied for their:

- **Anticancer Activity:** These compounds have shown potent antineoplastic activity in various cancer cell lines.[\[11\]](#)[\[13\]](#)

The differential effects of the hydroxyl and methoxy groups on biological activity are a key area for investigation. The hydroxyl group may participate in key hydrogen bonding interactions with target enzymes or receptors, potentially leading to higher potency. Conversely, the methoxy group can enhance metabolic stability and cell permeability, which could improve pharmacokinetic properties.

Potential Signaling Pathway Involvement



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Caption: General mechanism of action for bioactive compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these specific compounds are not available in the cited literature. However, standard methodologies for similar compounds can be adapted.

General Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of the test compounds (**6-Hydroxypyridazine-3-carboxaldehyde** and 6-methoxypyridazine-3-carboxaldehyde) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

Both **6-Hydroxypyridazine-3-carboxaldehyde** and 6-methoxypyridazine-3-carboxaldehyde represent interesting scaffolds for further investigation in drug discovery. The limited available data suggests that both compounds, as members of the pyridazine and pyridine families, have the potential to exhibit a range of biological activities. A direct comparative study involving their synthesis, full spectroscopic characterization, and evaluation in a panel of biological assays is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The differing electronic and steric properties of the hydroxyl and methoxy groups are likely to impart distinct pharmacological profiles, making a head-to-head comparison particularly valuable for guiding future drug design efforts.

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